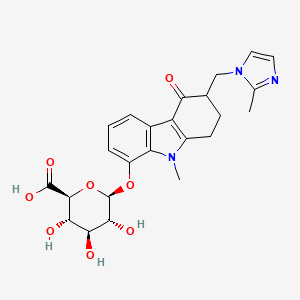
4-Fluoro-3-pyrrolidinobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-pyrrolidinobenzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a benzaldehyde core substituted with a fluorine atom at the 4-position and a pyrrolidine ring at the 3-position, making it a versatile intermediate in organic synthesis .
准备方法
The synthesis of 4-Fluoro-3-pyrrolidinobenzaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs tris(dibenzylideneacetone)dipalladium as the catalyst, cesium carbonate as the base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl as the ligand in toluene under an inert atmosphere at 90°C .
化学反应分析
4-Fluoro-3-pyrrolidinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include 4-fluoro-3-pyrrolidinobenzoic acid, 4-fluoro-3-pyrrolidinobenzyl alcohol, and substituted derivatives .
科学研究应用
4-Fluoro-3-pyrrolidinobenzaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-3-pyrrolidinobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
相似化合物的比较
4-Fluoro-3-pyrrolidinobenzaldehyde can be compared with other fluorinated benzaldehydes and pyrrolidine-substituted compounds:
4-Fluorobenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.
3-Pyrrolidinobenzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoro-3-nitrobenzaldehyde: Contains a nitro group instead of a pyrrolidine ring, leading to different chemical properties and applications.
The unique combination of the fluorine atom and the pyrrolidine ring in this compound provides distinct advantages in terms of reactivity, stability, and biological activity .
属性
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)7-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFLEONWSSNMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712332 |
Source


|
| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-31-9 |
Source


|
| Record name | 4-Fluoro-3-(1-pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)






